molecular formula C24H25NO B152022 (R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol CAS No. 356790-44-8

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

Cat. No. B152022
CAS RN: 356790-44-8
M. Wt: 343.5 g/mol
InChI Key: AZOXPIPWRDWNBA-HSZRJFAPSA-N
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Description

“®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol” is a complex organic compound. It is a derivative of Diphenylmethanol, which is a secondary alcohol that is diphenylmethane carrying a hydroxy group at position 1 . It is also known as benzhydrol .


Synthesis Analysis

The synthesis of diphenylmethanol derivatives, including “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, can be achieved through Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .


Molecular Structure Analysis

The molecular structure of diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is characterized by a diphenylmethane backbone carrying a hydroxy group at position 1 . The crystal and molecular structure of diphenylmethane, the core structure of diphenylmethanol, has been studied .


Chemical Reactions Analysis

The chemical reactions involving diphenylmethanol derivatives can be catalyzed by AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, and post-synthetic work-up with alumina containing water or a primary alcohol . The alumina used in the reaction could be recycled repeatedly through washing with water and drying .


Physical And Chemical Properties Analysis

Diphenylmethanol, the parent compound of “®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol”, is a secondary alcohol and a member of benzyl alcohols . It is a secondary alcohol that is diphenylmethane which carries a hydroxy group at position 1 .

Scientific Research Applications

Perfume Manufacture

Diphenylmethanol is used in the perfume industry. In perfumery, it serves as a fixative, helping to preserve the scent and prolong the fragrance of perfumes .

Pharmaceutical Manufacture

Diphenylmethanol is used in the synthesis of various pharmaceuticals. It’s particularly used in the manufacture of antihistamines and antiallergenic agents, as well as antihypertensive agents .

Synthesis of Modafinil

Modafinil, a medication used to treat sleep disorders, is synthesized using diphenylmethanol . This highlights the compound’s importance in the development of crucial medications.

Production of Agrochemicals

Diphenylmethanol is used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity.

Polymerization

Diphenylmethanol serves as a terminating group in polymerizations . This is crucial in the production of various types of polymers with diverse applications in industries such as plastics, textiles, and coatings.

Organic Compound Synthesis

Diphenylmethanol is used in the synthesis of other organic compounds . Its chemical properties make it a valuable component in various organic reactions.

Mechanism of Action

The mechanism of action for the synthesis of diphenylmethanol derivatives involves AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . The alumina works as a solid catalyst for the hydrolysis reaction of the ionic complex to the corresponding diarylmethanol .

Future Directions

The development of novel catalytic methods for SN-transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to SN-methods that are promoted by Lewis bases and points out potential future directions for further innovations .

properties

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOXPIPWRDWNBA-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

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